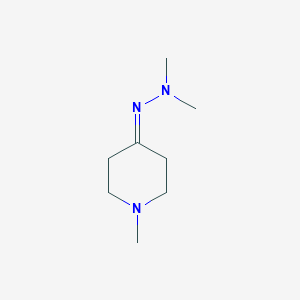
Dimethylhydrazone-1-methyl-4-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylhydrazone-1-methyl-4-piperidinone is an organic compound with the molecular formula C8H17N3. It is an intermediate in the synthesis of various pharmaceutical compounds, including narcotic analgesics like α-Meprodine Hydrochloride. This compound is also an analogue of Proline.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylhydrazone-1-methyl-4-piperidinone can be synthesized through the reaction of 1-methyl-4-piperidinone with dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
Dimethylhydrazone-1-methyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted hydrazones.
科学研究应用
Dimethylhydrazone-1-methyl-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly narcotic analgesics.
Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of Dimethylhydrazone-1-methyl-4-piperidinone involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular pathways and targets depend on the specific application and the compound it is used to synthesize .
相似化合物的比较
Similar Compounds
1-Methyl-4-piperidinone: A precursor in the synthesis of Dimethylhydrazone-1-methyl-4-piperidinone.
Proline: An analogue of this compound.
N-Methyl-4-piperidone: Another similar compound used in organic synthesis
Uniqueness
This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of narcotic analgesics and other pharmaceutical compounds. Its ability to undergo various chemical reactions and form different products adds to its versatility in scientific research and industrial applications.
生物活性
Dimethylhydrazone-1-methyl-4-piperidinone (DMH-1) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article reviews the available literature on the biological activity of DMH-1, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which contribute to its biological activity. The piperidinone moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. The dimethylhydrazone group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of DMH-1 and related compounds. For instance, derivatives containing the piperidinone structure have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with IC50 values below 10 µM were found to be particularly effective against breast (MCF-7), liver (Huh-7), and colon (HCT-116) cancer cell lines .
Table 1: Anticancer Activity of DMH-1 Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DMH-1 | MCF-7 | <10 | COX-2 inhibition |
| DMH-2 | Huh-7 | 2.4 | Apoptosis induction |
| DMH-3 | HCT-116 | 34.39 | Cell cycle arrest |
Anti-inflammatory Effects
DMH-1 has also been investigated for its anti-inflammatory properties. Studies indicate that it can reduce levels of inflammatory markers and nitric oxide (NO) production in activated macrophages, suggesting a potential role as an anti-inflammatory agent . The compound's ability to modulate inflammatory responses makes it a candidate for further development in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity of DMH-1
| Compound | Assay Type | Result |
|---|---|---|
| DMH-1 | RT-PCR (Inflammatory Markers) | Significant reduction |
| DMH-1 | Griess Assay (NO Production) | Decreased NO levels |
Study 1: Anticancer Efficacy
In a controlled study, DMH-1 was administered to various cancer cell lines to assess its cytotoxicity. Results showed that DMH-1 effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells, with a notable decrease in viability at concentrations as low as 10 µM .
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of DMH-1 using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The treatment with DMH-1 led to a significant decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic .
The biological activity of DMH-1 can be attributed to several mechanisms:
- COX Inhibition : Similar compounds have shown COX-2 inhibitory activity, which is crucial in reducing inflammation and tumor progression.
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is vital for anticancer strategies.
- Antioxidant Activity : Some derivatives exhibit radical scavenging properties that contribute to their overall therapeutic effects .
属性
分子式 |
C8H17N3 |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
N-methyl-N-[(1-methylpiperidin-4-ylidene)amino]methanamine |
InChI |
InChI=1S/C8H17N3/c1-10(2)9-8-4-6-11(3)7-5-8/h4-7H2,1-3H3 |
InChI 键 |
DGVACJGOKLNZFF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=NN(C)C)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















